4-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
Description
4-Iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is a chemical compound characterized by its unique molecular structure, which includes an iodine atom, a methoxy group, and a benzamide moiety
Properties
IUPAC Name |
4-iodo-N-(2-methoxydibenzofuran-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14INO3/c1-24-19-10-15-14-4-2-3-5-17(14)25-18(15)11-16(19)22-20(23)12-6-8-13(21)9-7-12/h2-11H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDMDMLHNDVLGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common approach is the iodination of N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide using iodine in the presence of a suitable catalyst, such as copper(II) iodide, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, with continuous monitoring of reaction parameters to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Replacement of the iodine atom with other functional groups.
Scientific Research Applications
Chemistry: In chemistry, 4-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its iodine atom makes it a versatile reagent for cross-coupling reactions, such as the Suzuki-Miyaura reaction.
Biology: In biological research, this compound is employed as a probe to study biological systems. Its fluorescent properties enable visualization of cellular processes, aiding in the understanding of cellular dynamics and interactions.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the manufacture of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism by which 4-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The iodine atom plays a crucial role in facilitating these interactions, leading to the modulation of biological pathways. The compound may bind to receptors or enzymes, altering their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
4-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
Uniqueness: 4-Iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide stands out due to its iodine atom, which enhances its reactivity and versatility compared to similar compounds lacking this functional group. This unique feature allows for a broader range of applications and makes it a valuable compound in scientific research and industrial processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
